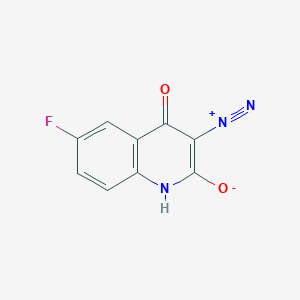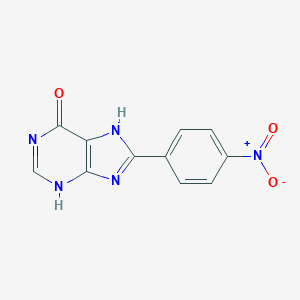
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one, also known as NPD or 8-Nitro-cGMP, is a cyclic nucleotide analog that is widely used in scientific research. This compound is a potent activator of cyclic GMP-dependent protein kinase (PKG) and has been shown to affect a variety of physiological processes in vitro and in vivo.
Mécanisme D'action
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one activates PKG by mimicking the effects of cyclic GMP. This compound binds to the regulatory domain of PKG, causing a conformational change that activates the enzyme. Once activated, PKG phosphorylates a variety of downstream targets, leading to the physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one are diverse and depend on the system being studied. In general, this compound causes smooth muscle relaxation, inhibits platelet aggregation, and regulates ion channels. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been shown to affect neurotransmitter release and modulate synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potency and specificity for PKG. This compound is a highly effective activator of PKG and can be used at low concentrations to achieve physiological effects. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is stable and can be stored for extended periods of time.
One limitation of using 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one in lab experiments is its potential for off-target effects. While this compound is highly specific for PKG, it may also affect other enzymes that are structurally similar to PKG. Additionally, the effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may vary depending on the system being studied, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one. One area of interest is the role of PKG in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one may be useful in the development of new treatments for cardiovascular disease, cancer, and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one involves the reaction of 6-chloropurine with 4-nitrophenylhydrazine in the presence of a base. The resulting 6-hydrazinopurine is then reacted with ethyl formate to form the corresponding dihydro derivative. The nitro group is then reduced using palladium on carbon to yield 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one.
Applications De Recherche Scientifique
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one is widely used in scientific research as a tool to study the function of cyclic GMP-dependent protein kinase (PKG). This compound has been shown to activate PKG in a dose-dependent manner and has been used to investigate the physiological roles of PKG in various systems. Additionally, 8-(4-Nitrophenyl)-3,7-dihydropurin-6-one has been used to study the regulation of ion channels, neurotransmitter release, and smooth muscle relaxation.
Propriétés
Numéro CAS |
15846-77-2 |
|---|---|
Nom du produit |
8-(4-Nitrophenyl)-3,7-dihydropurin-6-one |
Formule moléculaire |
C11H7N5O3 |
Poids moléculaire |
257.2 g/mol |
Nom IUPAC |
8-(4-nitrophenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7N5O3/c17-11-8-10(12-5-13-11)15-9(14-8)6-1-3-7(4-2-6)16(18)19/h1-5H,(H2,12,13,14,15,17) |
Clé InChI |
KSIAYYJRCPQBCO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC=N3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)N=CN3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



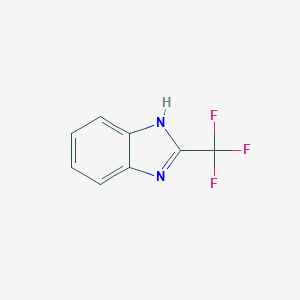

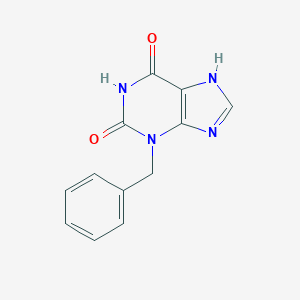
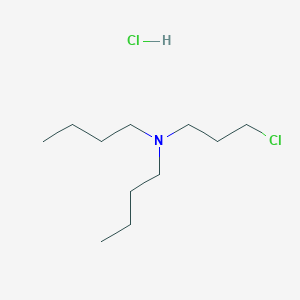
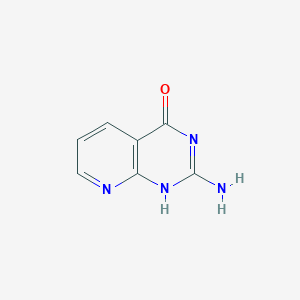



![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)



